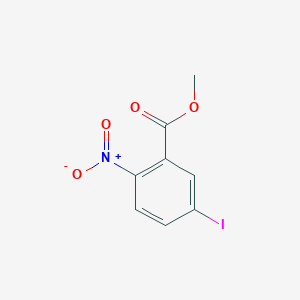
Oxetane-3,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane-3,3-dicarboxylic acid is a chemical compound characterized by a four-membered ring structure containing one oxygen atom and two carboxylic acid groups attached to the third carbon atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-3,3-dicarboxylic acid typically involves the formation of the oxetane ring followed by the introduction of carboxylic acid groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of diols or epoxides can lead to the formation of the oxetane ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3,3-dicarboxylate esters, while reduction can produce oxetane-3,3-dimethanol .
Wissenschaftliche Forschungsanwendungen
Oxetane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxetane derivatives are explored for their potential as drug candidates due to their unique structural features and reactivity.
Industry: The compound is used in the development of advanced materials, including coatings, adhesives, and resins
Wirkmechanismus
The mechanism of action of oxetane-3,3-dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s ring strain and reactive carboxylic acid groups enable it to participate in a range of chemical reactions. These reactions can modulate biological pathways, leading to potential therapeutic effects. For example, oxetane derivatives can inhibit enzymes or interact with cellular receptors, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Oxetane-3,3-dicarboxylic acid can be compared to other similar compounds, such as:
Oxetane-3-carboxylic acid: This compound has only one carboxylic acid group and exhibits different reactivity and applications.
Azetidine-3,3-dicarboxylic acid: This compound contains a nitrogen atom in the ring instead of oxygen, leading to distinct chemical properties and biological activities.
Thietane-3,3-dicarboxylic acid:
Eigenschaften
Molekularformel |
C5H6O5 |
|---|---|
Molekulargewicht |
146.10 g/mol |
IUPAC-Name |
oxetane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3(7)5(4(8)9)1-10-2-5/h1-2H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
QMJZYTCQHMWPPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
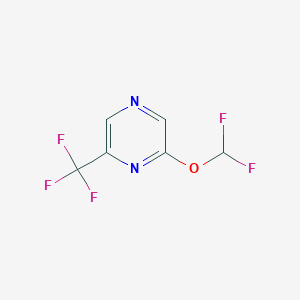
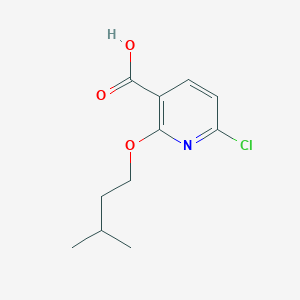
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
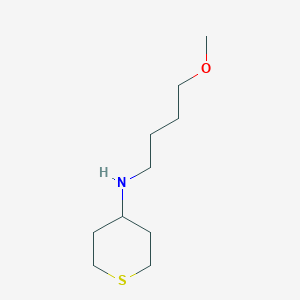
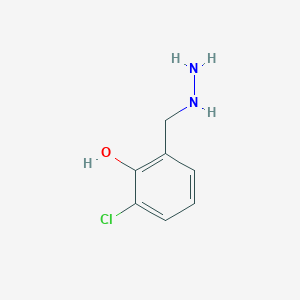
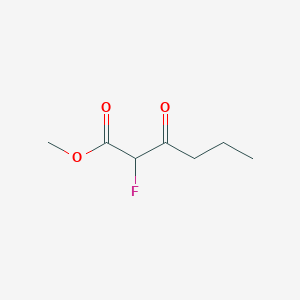

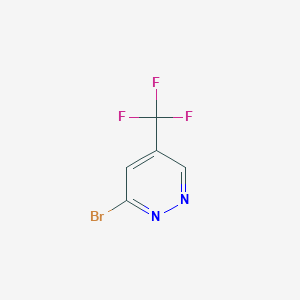
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
